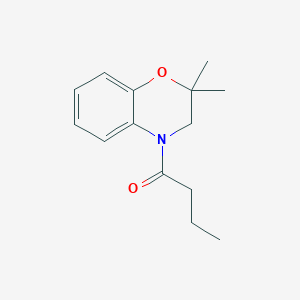
1-cyano-N-(5-fluoro-2-methylphenyl)cyclopentane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyano-N-(5-fluoro-2-methylphenyl)cyclopentane-1-carboxamide, also known as BMS-986177, is a chemical compound that belongs to the class of small molecule drugs. It has been extensively researched for its potential use in treating various diseases, including cancer and inflammatory disorders.
Mecanismo De Acción
1-cyano-N-(5-fluoro-2-methylphenyl)cyclopentane-1-carboxamide works by inhibiting the activity of a protein called Bruton's tyrosine kinase (BTK), which plays a key role in the development and activation of immune cells. By inhibiting BTK, 1-cyano-N-(5-fluoro-2-methylphenyl)cyclopentane-1-carboxamide can reduce the activity of immune cells, thereby reducing inflammation and preventing the growth of cancer cells.
Biochemical and Physiological Effects
1-cyano-N-(5-fluoro-2-methylphenyl)cyclopentane-1-carboxamide has been shown to have several biochemical and physiological effects, including reducing the activity of immune cells, reducing inflammation, and preventing the growth of cancer cells. In preclinical studies, 1-cyano-N-(5-fluoro-2-methylphenyl)cyclopentane-1-carboxamide has been shown to be well-tolerated and to have a favorable pharmacokinetic profile.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-cyano-N-(5-fluoro-2-methylphenyl)cyclopentane-1-carboxamide is its potential use in treating various diseases, including cancer and inflammatory disorders. Furthermore, 1-cyano-N-(5-fluoro-2-methylphenyl)cyclopentane-1-carboxamide has been shown to be well-tolerated and to have a favorable pharmacokinetic profile. However, one of the limitations of 1-cyano-N-(5-fluoro-2-methylphenyl)cyclopentane-1-carboxamide is the lack of clinical data, which limits its potential use in humans.
Direcciones Futuras
There are several future directions for the research and development of 1-cyano-N-(5-fluoro-2-methylphenyl)cyclopentane-1-carboxamide. One potential direction is the investigation of its potential use in combination with other drugs for the treatment of cancer and inflammatory disorders. Furthermore, the development of more potent and selective BTK inhibitors could lead to the development of more effective drugs for the treatment of these diseases. Additionally, the investigation of the potential use of 1-cyano-N-(5-fluoro-2-methylphenyl)cyclopentane-1-carboxamide in other diseases, such as autoimmune diseases, could lead to the development of new treatments for these conditions.
Métodos De Síntesis
The synthesis of 1-cyano-N-(5-fluoro-2-methylphenyl)cyclopentane-1-carboxamide involves several steps, starting from the reaction of 5-fluoro-2-methylbenzoic acid with thionyl chloride to form 5-fluoro-2-methylbenzoyl chloride. The resulting compound is then reacted with cyclopentanone in the presence of sodium hydride to yield 5-fluoro-2-methylcyclopentanone. The final step involves the reaction of 5-fluoro-2-methylcyclopentanone with cyanamide in the presence of sodium methoxide to form 1-cyano-N-(5-fluoro-2-methylphenyl)cyclopentane-1-carboxamide.
Aplicaciones Científicas De Investigación
1-cyano-N-(5-fluoro-2-methylphenyl)cyclopentane-1-carboxamide has been extensively researched for its potential use in treating various diseases, including cancer and inflammatory disorders. In preclinical studies, 1-cyano-N-(5-fluoro-2-methylphenyl)cyclopentane-1-carboxamide has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. Furthermore, 1-cyano-N-(5-fluoro-2-methylphenyl)cyclopentane-1-carboxamide has also been investigated for its potential use in treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
1-cyano-N-(5-fluoro-2-methylphenyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O/c1-10-4-5-11(15)8-12(10)17-13(18)14(9-16)6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVFOMMOEFSWNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methoxy-5-methyl-N-[2-(1,3-thiazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B7628776.png)

![Furan-2-yl-[4-[(2-methylphenyl)methylsulfonyl]piperazin-1-yl]methanone](/img/structure/B7628797.png)

![3-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylbenzoic acid](/img/structure/B7628810.png)




![N-[6-(4-methylphenoxy)pyridin-3-yl]furan-2-carboxamide](/img/structure/B7628847.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methylsulfonylpropan-1-one](/img/structure/B7628863.png)

